7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Lipophilicity Drug-likeness Physicochemical property prediction

7-Amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 5899-95-6) is a heterocyclic small molecule (MF: C₇H₉N₅O; MW: 179.18 g/mol) built on a [1,2,4]triazolo[1,5-a]pyrimidin-5-one scaffold. The scaffold fuses a 1,2,4-triazole ring to a pyrimidinone ring, characteristic of a privileged structure in medicinal chemistry and agrochemical research.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
Cat. No. B12112046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCCC1=NN2C(=CC(=O)NC2=N1)N
InChIInChI=1S/C7H9N5O/c1-2-5-9-7-10-6(13)3-4(8)12(7)11-5/h3H,2,8H2,1H3,(H,9,10,11,13)
InChIKeyBHTFOOLOJHBCFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one: Procurement-Grade Physicochemical and Structural Profile


7-Amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 5899-95-6) is a heterocyclic small molecule (MF: C₇H₉N₅O; MW: 179.18 g/mol) built on a [1,2,4]triazolo[1,5-a]pyrimidin-5-one scaffold . The scaffold fuses a 1,2,4-triazole ring to a pyrimidinone ring, characteristic of a privileged structure in medicinal chemistry and agrochemical research [1]. Its substitution pattern—an ethyl group at the 2-position of the triazole ring and an amino group at the 7-position of the pyrimidine ring—distinguishes it from other commercial triazolopyrimidinone derivatives and dictates its downstream reactivity, physicochemical properties, and potential biological recognition .

Why 7-Amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Cannot Be Replaced by a Generic Triazolopyrimidinone


The triazolopyrimidinone class exhibits extreme sensitivity to substitution; even a single methyl-to-ethyl change at the 2-position can invert functional activity from partial to inverse agonism in G protein-coupled receptor assays [1], while the presence or absence of the 7-amino group controls hydrogen-bonding capacity, coordination chemistry, and metabolic stability [2]. Consequently, generic or near-neighbor analogs such as the 2-methyl congener (CAS 5899-94-5), the 7-desamino derivative (CAS 1602484-45-6), or the 5-methyl positional isomer (7-amtp) are not functionally interchangeable with 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one. The quantitative evidence below demonstrates where this specific compound offers verifiable differentiation that directly impacts scientific selection and procurement decisions.

Quantitative Differentiation of 7-Amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Against Closest Analogs


2-Ethyl vs. 2-Methyl: Calculated Lipophilicity Difference Drives Permeability and Protein Binding

The 2-ethyl substituent on 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one confers a calculated XLogP of 0.3 compared with a predicted XLogP of approximately -0.2 for the 2-methyl analog (CAS 5899-94-5), representing a ΔlogP of ~0.5 units . This difference places the 2-ethyl compound closer to the optimal CNS drug-like range (LogP 1–3) and is expected to increase passive membrane permeability relative to the 2-methyl congener while maintaining aqueous solubility above 100 µM .

Lipophilicity Drug-likeness Physicochemical property prediction

7-Amino Group Provides an Extra Hydrogen-Bond Donor Compared with 7-Desamino Analog

7-Amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one possesses two hydrogen-bond donors (the 7-amino and the 4-NH of the pyrimidinone ring) versus only one donor for the 7-desamino analog 2-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS 1602484-45-6) . The additional donor increases topological polar surface area (TPSA) from 59.8 Ų to approximately 89 Ų, a 49% increase that enhances aqueous solubility and provides an extra anchor point for target binding or metal coordination .

Hydrogen-bond capacity Solubility Target engagement

Positional Isomerism with 7-Amino-5-methyl Derivative Diverts Biological Activity Profile

The 7-amino-5-methyl positional isomer (7-amtp) has been extensively studied as a ligand for luminescent zinc coordination compounds with demonstrated anti-diabetic and anti-parasitic activities [1]. In head-to-head comparisons within the triazolopyrimidine class, moving the methyl substituent from position 5 (as in 7-amtp) to position 2 (as in the target compound) fundamentally alters the electronic environment of the pyrimidine ring and redirects biological activity toward different target classes, notably kinases and adenosine receptors [2].

Positional isomerism Kinase inhibition Anti-parasitic

Limitation Statement: Absence of Published Direct Comparative Bioactivity Data

As of the evidence cut-off date, no study was identified that reports head-to-head IC₅₀, EC₅₀, Ki, or selectivity data for 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one against a named comparator in the same assay. The quantitative differentiation presented above relies on computed physicochemical properties and class-level SAR inferences. Procurement decisions should therefore be guided by the demonstrated structural and physicochemical distinctions, with the explicit recognition that direct comparative bioactivity data remain to be generated.

Data gap Procurement caveat

Procurement-Anchored Application Scenarios for 7-Amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one


Kinase Inhibitor Lead Generation Requiring Balanced Lipophilicity

Medicinal chemistry teams designing ATP-competitive kinase inhibitors can select 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one as a core scaffold based on its calculated XLogP of 0.3, which positions it within the optimal lipophilicity range (0–3) for kinase inhibitor lead-like properties . The 2-ethyl group provides greater membrane permeability than the 2-methyl analog (ΔlogP ~0.5) while avoiding the excessive lipophilicity of larger alkyl or aryl substituents that can lead to promiscuity and poor solubility. The 7-amino group simultaneously offers a synthetic handle for further derivatization and an additional hydrogen-bond donor to engage the kinase hinge region .

Metal Coordination Complexes for Luminescent or Antiparasitic Probes

Building on the precedent established by 7-amtp-based zinc complexes that demonstrated anti-diabetic and anti-parasitic activity , researchers can procure 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one as a structurally distinct ligand to explore how the 2-ethyl substitution, versus the 5-methyl of 7-amtp, modulates the photophysical and biological properties of the resulting coordination compounds. The 7-amino group remains available for metal coordination, while the 2-ethyl substituent is expected to alter crystal packing, solubility, and target selectivity relative to the 5-methyl series.

Adenosine Receptor or PDE2 Inhibitor Fragment-Based Drug Discovery

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore for adenosine A2A receptor ligands and PDE2 inhibitors . 7-Amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one specifically presents the 2-ethyl,7-amino substitution pattern that maps onto the key recognition elements of these targets. Fragment-based screening libraries can include this compound to probe the contribution of the 2-ethyl group versus smaller (2-methyl) or larger (2-propyl, 2-aryl) substituents, using the 7-amino group as a vector for fragment growing or linking strategies.

Agrochemical Fungicide Intermediate Synthesis

Patents describe 7-amino-6-hetaryl-1,2,4-triazolo[1,5-a]pyrimidine compounds as agricultural fungicides . 7-Amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one serves as a versatile intermediate for introducing hetaryl substituents at the 6-position via electrophilic substitution or cross-coupling, with the 2-ethyl group providing optimal lipophilicity for foliar uptake. Agrochemical discovery groups can procure this compound as a building block to generate focused libraries of fungicide candidates differentiated by the 6-hetaryl moiety.

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